
Acide oseltamivir
Vue d'ensemble
Description
Applications De Recherche Scientifique
Oseltamivir acid, also known as oseltamivir carboxylate, is the active metabolite of the prodrug oseltamivir phosphate, a neuraminidase inhibitor used to treat and prevent influenza A and B viruses . While the search results primarily discuss oseltamivir and oseltamivir phosphate, some information regarding oseltamivir acid can be extracted.
Mechanism of Action
Oseltamivir acid functions by inhibiting the neuraminidase enzyme found on the surface of influenza viruses . This inhibition is crucial in preventing the virus from entering uninfected cells, releasing newly formed virus particles from infected cells, and further spreading infection within the body . By reducing viral shedding and infectivity, oseltamivir acid effectively combats influenza .
Pharmacokinetics
Following oral administration of oseltamivir phosphate, the ethyl ester prodrug, oseltamivir acid demonstrates good bioavailability in multiple species . In humans, oral oseltamivir leads to dose-proportional increases in plasma concentrations of oseltamivir acid and has a prolonged plasma half-life of 7–9 hours, allowing for infrequent dosing .
Clinical Efficacy
Oseltamivir treatment has been shown to significantly reduce the duration of illness among individuals infected with seasonal influenza . Furthermore, studies indicate that oseltamivir is associated with significant reductions in the risk of developing secondary pneumonia, respiratory illnesses, and otitis media and its complications . It also decreases the risk of hospitalization for any reason, particularly due to respiratory illnesses .
Special Populations
In immunocompromised patients, such as hematopoietic stem cell transplant recipients, oseltamivir has demonstrated efficacy in preventing illness progression and death . A retrospective study in adults with hematological malignancies who had undergone hematopoietic stem cell transplantation (HSCT) showed that the incidence of pneumonia was significantly lower in patients infected with influenza A treated with oseltamivir . Similar findings were observed in patients infected with influenza B, with no deaths from influenza in those receiving neuraminidase inhibitor therapy, compared to a significant percentage in those who did not .
Combination Therapies
Co-administration of oseltamivir and probenecid has been studied, with results indicating that probenecid can increase exposure to oseltamivir carboxylate (oseltamivir acid) . This suggests that tubular secretion of oseltamivir acid proceeds via the anionic pathway, although clinically relevant interactions with other drugs are unlikely .
Mécanisme D'action
Target of Action
Oseltamivir acid, also known as oseltamivir carboxylate, is an antiviral drug that primarily targets the neuraminidase enzymes of influenza viruses A and B . These enzymes are found on the surface of the virus and play a crucial role in the virus’s ability to replicate and infect host cells .
Mode of Action
Oseltamivir acid exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme . This inhibition prevents the release of new virus particles from infected host cells, thereby impairing viral replication . It selectively inhibits neuraminidase-mediated hydrolysis of host sialic acid residues bound to budding virions, a necessary step in influenza replication .
Biochemical Pathways
The primary biochemical pathway affected by oseltamivir acid is the viral replication process . By inhibiting the neuraminidase enzyme, oseltamivir acid blocks the release of progeny virions from infected cells . This action effectively limits the spread of the virus within the host, reducing the severity and duration of influenza symptoms .
Pharmacokinetics
Oseltamivir is ingested as a prodrug (oseltamivir phosphate) that is rapidly converted by hepatic esterases into the active metabolite, oseltamivir carboxylate . Oseltamivir carboxylate has high bioavailability and penetrates sites of infection at concentrations sufficient to inhibit viral replication . The pharmacokinetics of oseltamivir and oseltamivir carboxylate are dose-proportional after repeated doses of up to 500 mg twice daily . It is mainly excreted by the kidneys .
Result of Action
The primary result of oseltamivir acid’s action is a reduction in the severity and duration of influenza symptoms . By inhibiting viral replication, oseltamivir acid can limit the viral load and course of infection in the host . The clinical benefit of oseltamivir is greatest when administered within 48 hours of the onset of influenza symptoms .
Action Environment
The efficacy and stability of oseltamivir acid can be influenced by various environmental factors. For instance, the presence of other medications can potentially interact with oseltamivir acid, affecting its action . Furthermore, the drug’s effectiveness can be compromised in environments where oseltamivir-resistant strains of the influenza virus are prevalent . Therefore, understanding the specific environment in which the drug is used is crucial for optimizing its therapeutic effects.
Analyse Biochimique
Biochemical Properties
Oseltamivir acid plays a crucial role in biochemical reactions by inhibiting the activity of the viral neuraminidase enzyme. This enzyme is essential for the cleavage of sialic acid residues on the surface of host cells, which facilitates the release of progeny virions. By binding to the active site of neuraminidase, oseltamivir acid prevents this cleavage, thereby inhibiting viral replication and spread . The interaction between oseltamivir acid and neuraminidase is highly specific, involving hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex .
Cellular Effects
Oseltamivir acid exerts significant effects on various types of cells and cellular processes. In infected cells, it inhibits the release of viral particles, thereby reducing viral load and limiting the spread of infection . This inhibition can influence cell signaling pathways, particularly those involved in the immune response to viral infections. Additionally, oseltamivir acid may impact gene expression by reducing the expression of genes associated with viral replication and host cell apoptosis . Cellular metabolism is also affected, as the inhibition of neuraminidase can alter the metabolic flux of sialic acid-containing compounds .
Molecular Mechanism
The molecular mechanism of oseltamivir acid involves its binding to the active site of the viral neuraminidase enzyme. This binding is facilitated by the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site . By occupying the active site, oseltamivir acid prevents the cleavage of sialic acid residues, thereby inhibiting the release of new viral particles from infected cells . This inhibition disrupts the viral life cycle and reduces the spread of infection .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oseltamivir acid have been observed to change over time. The compound is stable under physiological conditions and maintains its inhibitory activity against neuraminidase for extended periods . Degradation of oseltamivir acid can occur under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that oseltamivir acid can have sustained effects on cellular function, including prolonged inhibition of viral replication and reduced viral load in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of oseltamivir acid vary with different dosages in animal models. At therapeutic doses, oseltamivir acid effectively reduces viral load and alleviates symptoms of influenza infection . At higher doses, toxic effects such as gastrointestinal disturbances and neuropsychiatric symptoms have been observed . Threshold effects have also been noted, with a minimum effective dose required to achieve significant antiviral activity .
Metabolic Pathways
Oseltamivir acid is involved in several metabolic pathways, primarily related to its conversion from the prodrug oseltamivir phosphate. This conversion is mediated by hepatic esterases, which hydrolyze oseltamivir phosphate to produce oseltamivir acid . Oseltamivir acid is not further metabolized and is excreted unchanged in the urine . The interaction with hepatic esterases is crucial for the activation of the prodrug and the subsequent antiviral effects of oseltamivir acid .
Transport and Distribution
Within cells and tissues, oseltamivir acid is transported and distributed primarily through passive diffusion . It has a high volume of distribution, indicating extensive penetration into extracellular fluids and tissues . Oseltamivir acid is also known to cross the blood-brain barrier, which may contribute to its neuropsychiatric side effects . The compound’s distribution is influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of oseltamivir acid is primarily in the cytoplasm, where it exerts its inhibitory effects on viral neuraminidase . The compound does not require specific targeting signals or post-translational modifications for its activity, as it functions by diffusing to the site of infection and binding to the viral enzyme . The localization of oseltamivir acid within infected cells is crucial for its antiviral activity and the prevention of viral spread .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de l'acide oseltamivir implique plusieurs étapes, en commençant par l'acide shikimique, un composé naturel. Le processus comprend des étapes de protection et de déprotection, ainsi que diverses transformations chimiques telles que l'estérification, la réduction et l'acylation. L'une des étapes clés implique la conversion de l'acide shikimique en son dérivé azide, suivie d'une réduction pour former l'amine, qui est ensuite acylée pour donner l'this compound .
Méthodes de Production Industrielle
La production industrielle de l'this compound implique généralement l'utilisation de réacteurs chimiques à grande échelle et de mesures strictes de contrôle de la qualité pour garantir la pureté et l'efficacité du produit final. Le processus est optimisé pour un rendement élevé et une rentabilité, utilisant souvent des techniques avancées telles que la chimie en flux continu et la biocatalyse .
Analyse Des Réactions Chimiques
Types de Réactions
L'acide oseltamivir subit diverses réactions chimiques, notamment :
Oxydation : Conversion en ses dérivés oxime ou nitroso correspondants.
Réduction : Réduction de l'intermédiaire azide en amine.
Substitution : Réactions de substitution nucléophile pour introduire différents groupes fonctionnels.
Réactifs et Conditions Communs
Les réactifs courants utilisés dans ces réactions comprennent l'hydrogène gazeux pour la réduction, l'anhydride acétique pour l'acylation et divers solvants organiques tels que l'éthanol et l'acétonitrile. Les conditions de réaction impliquent souvent des températures et des pressions contrôlées pour garantir des rendements optimaux .
Principaux Produits
Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui sont ensuite transformés pour donner l'this compound. Ces intermédiaires sont essentiels pour la synthèse progressive et la production finale du composé actif .
Applications de la Recherche Scientifique
L'this compound a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour l'étude de l'inhibition enzymatique et des mécanismes réactionnels.
Biologie : Employé dans des études de réplication virale et d'interactions hôte-pathogène.
Médecine : Intégral dans le développement de thérapies antivirales contre la grippe et d'autres infections virales.
Industrie : Utilisé dans la production à grande échelle de médicaments antiviraux et dans la formulation de produits pharmaceutiques
Mécanisme d'Action
L'this compound exerce ses effets en inhibant l'enzyme neuraminidase à la surface du virus de la grippe. Cette enzyme est responsable du clivage des résidus d'acide sialique à la surface des cellules hôtes, ce qui facilite la libération de nouvelles particules virales. En bloquant cette enzyme, l'this compound empêche le virus de se propager à de nouvelles cellules, limitant ainsi l'infection .
Comparaison Avec Des Composés Similaires
Composés Similaires
Zanamivir : Un autre inhibiteur de la neuraminidase utilisé pour traiter la grippe.
Peramivir : Un inhibiteur de la neuraminidase par voie intraveineuse pour les cas graves de grippe.
Laninamivir : Un inhibiteur de la neuraminidase à action prolongée utilisé dans certains pays.
Unicité
L'acide oseltamivir est unique en raison de sa biodisponibilité orale et de sa capacité à être administré sous forme de promédicament (oseltamivir), qui est ensuite converti en sa forme active dans l'organisme. Cela le rend plus pratique pour les patients par rapport à d'autres inhibiteurs de la neuraminidase qui peuvent nécessiter une administration par inhalation ou par voie intraveineuse .
Activité Biologique
Oseltamivir acid, the active metabolite of oseltamivir, is a neuraminidase inhibitor primarily used in the treatment and prevention of influenza. Its biological activity is crucial for understanding its therapeutic effects and resistance mechanisms. This article explores the biological activity of oseltamivir acid, including its pharmacodynamics, efficacy in clinical trials, resistance patterns, and case studies.
Pharmacodynamics
Oseltamivir acid exerts its antiviral effects by inhibiting the neuraminidase enzyme on the surface of influenza viruses. This inhibition prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus within the host.
- Neuraminidase Inhibition : Oseltamivir acid binds to the active site of neuraminidase, preventing it from cleaving sialic acid residues on glycoproteins. This action inhibits viral replication.
- Selectivity : The compound exhibits selectivity for viral neuraminidases over human sialidases, although studies have shown limited inhibition against certain human sialidases (NEU1, NEU3, NEU4) at high concentrations .
Efficacy in Clinical Trials
Oseltamivir has been extensively studied for its efficacy in treating influenza. A systematic review indicated that oseltamivir significantly reduces the duration of influenza symptoms and prevents complications.
Resistance Patterns
Resistance to oseltamivir has been observed in some strains of influenza virus. Mutations in the neuraminidase gene can confer resistance, impacting treatment outcomes.
Key Findings on Resistance
- In a study involving children treated with oseltamivir, mutations such as Arg292Lys and Asn294Ser were identified, leading to a significant reduction in sensitivity to oseltamivir .
- Resistance mutations can emerge during treatment, necessitating monitoring for drug-resistant strains .
Case Studies
Several case studies have documented the clinical effects and resistance patterns associated with oseltamivir treatment.
- Case Study on Resistance Development :
- Efficacy in Immunocompromised Patients :
Propriétés
IUPAC Name |
(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENPYTRHICXVCS-YNEHKIRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171996 | |
Record name | Oseltamivir acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187227-45-8 | |
Record name | Ro 64-0802 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187227-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oseltamivir acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187227458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oseltamivir acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02600 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oseltamivir acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OSELTAMIVIR ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6106LV5Q8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.